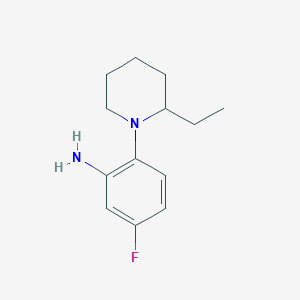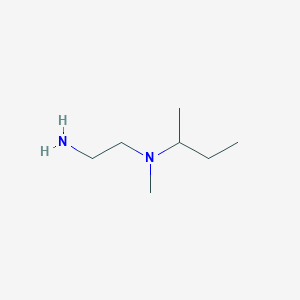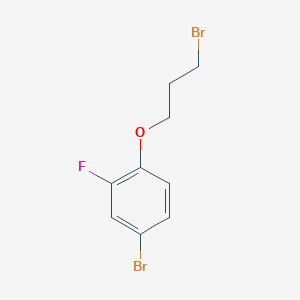
4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene
概要
説明
4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene is an organic compound with the molecular formula C9H8Br2FO It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a bromopropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with a fluorobenzene derivative.
Bromination: The fluorobenzene derivative undergoes bromination to introduce the bromine atom at the desired position on the benzene ring.
Alkylation: The brominated fluorobenzene is then subjected to alkylation with 3-bromopropanol to introduce the bromopropoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene involves its interaction with molecular targets in biological systems. The bromine and fluorine atoms can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Bromo-1-(3-bromopropoxy)-2-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
4-Bromo-1-(3-bromopropoxy)-2-(1-methylethyl)benzene: Similar structure but with an isopropyl group instead of fluorine.
1-Bromo-3-fluoropropane: A simpler compound with a similar bromopropoxy group but without the benzene ring.
Uniqueness
4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
4-bromo-1-(3-bromopropoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2FO/c10-4-1-5-13-9-3-2-7(11)6-8(9)12/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCNZOJQBCACMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate](/img/structure/B1438325.png)
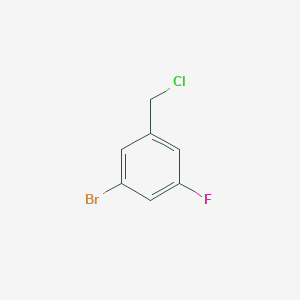

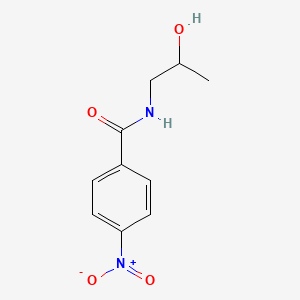
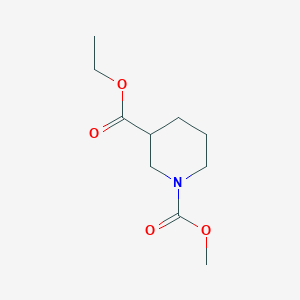
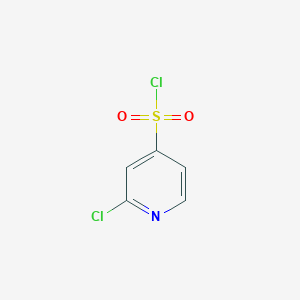
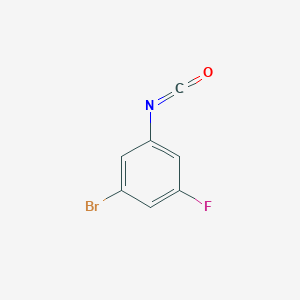
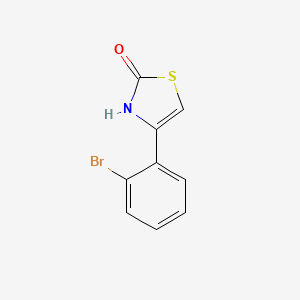
amine](/img/structure/B1438340.png)

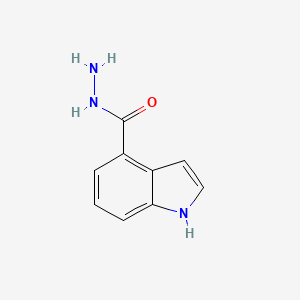
![4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline](/img/structure/B1438344.png)
